1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride
Overview
Description
1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C10H13ClFN3O2 and its molecular weight is 261.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermal and Crystallographic Studies
1-(2-Fluoro-4-nitrophenyl)piperazine has been studied for its thermal stability and crystallographic properties. Using X-ray crystallography, the crystal structure of this compound was determined to be monoclinic with specific lattice parameters, revealing several intermolecular interactions like C–H···O hydrogen bonding and aromatic ring stacking interactions, which stabilize the crystal lattice (Awasthi et al., 2014).
Synthesis Methods
The synthesis of 1-(2-Nitrophenyl)piperazine hydrochloride has been explored, comparing different approaches. One method involves cyclocondensation with o Nitroanisole, while another involves o Nitrochlorophenyl condensation with anhydropiperazine. The former approach has been found superior in terms of yield and quality (Fuhong Xiao, 2001).
Antimicrobial Activities
Some derivatives of norfloxacin, including those containing 1-(2-Fluoro-6-nitrophenyl)piperazine, have been synthesized and evaluated for antimicrobial activities. Compounds like 7-(4-amino-2-fluorophenyl)piperazin have exhibited significant antimicrobial activity (Menteşe et al., 2013).
Antimycobacterial Activity
Fluorinated benzothiazolo imidazole compounds, which include the 1-(2-Fluoro-6-nitrophenyl)piperazine structure, have shown promising anti-microbial activity, particularly against strains like Mycobacterium tuberculosis (Sathe et al., 2011).
Antiproliferative Activity
Derivatives of 1-(2-Fluoro-6-nitrophenyl)piperazine have been synthesized and evaluated for antiproliferative activities against human lung tumor cell lines. Some compounds have shown significant activity, indicating potential use in cancer therapy (Shaharyar et al., 2007).
Synthesis of Other Pharmaceutical Compounds
1-(2-Fluoro-6-nitrophenyl)piperazine has been used in the synthesis of various pharmaceutical compounds, such as flunarizine, demonstrating its versatility as a pharmaceutical intermediate (Shakhmaev et al., 2016).
Safety and Hazards
“1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride” can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-(2-fluoro-6-nitrophenyl)piperazine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(14(15)16)10(8)13-6-4-12-5-7-13;/h1-3,12H,4-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVKKOFFODQSRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2F)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233952-17-4 | |
Record name | Piperazine, 1-(2-fluoro-6-nitrophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.